molecular formula C16H19N3S B2567844 {4-[phenyl(propan-2-yl)amino]phenyl}thiourea CAS No. 1023860-94-7

{4-[phenyl(propan-2-yl)amino]phenyl}thiourea

Cat. No.: B2567844
CAS No.: 1023860-94-7
M. Wt: 285.41
InChI Key: IIWFDAUEWJIWKZ-UHFFFAOYSA-N
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Description

{4-[phenyl(propan-2-yl)amino]phenyl}thiourea is a chemical compound with the CAS Registry Number 104519-26-8 and a molecular formula of C16H19N3S . It belongs to the class of thiourea derivatives, which are organosulfur compounds of significant interest in medicinal and organic chemistry due to their wide range of potential biological activities . The thiourea core is a privileged pharmacophore, known for its ability to form hydrogen bonds with biological targets, making it a valuable scaffold in drug discovery and development . Researchers are particularly interested in this class of compounds for their documented biological properties. Thiourea derivatives have demonstrated a broad spectrum of activities in scientific studies, including antibacterial , antiviral , anticancer , anti-inflammatory , and antioxidant effects . Some thiourea derivatives are also known to act as CCR4 antagonists and DNA-topoisomerase inhibitors , highlighting their potential in targeting specific molecular pathways . Furthermore, the structure of this compound suggests its potential utility as a key intermediate or building block in organic synthesis, particularly for the construction of more complex heterocyclic systems . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(N-propan-2-ylanilino)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S/c1-12(2)19(14-6-4-3-5-7-14)15-10-8-13(9-11-15)18-16(17)20/h3-12H,1-2H3,(H3,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWFDAUEWJIWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[phenyl(propan-2-yl)amino]phenyl}thiourea can be achieved through several methods. One common approach involves the reaction of 4-isopropylaniline with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization.

Another method involves the use of carbon disulfide and amines in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .

Industrial Production Methods

Industrial production of thiourea derivatives often involves large-scale reactions using similar methods as described above. The choice of solvent, temperature, and purification methods may vary depending on the specific requirements and scale of production.

Chemical Reactions Analysis

Types of Reactions

{4-[phenyl(propan-2-yl)amino]phenyl}thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thioether.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce thioethers.

Scientific Research Applications

Antimicrobial Activity

Thiourea derivatives, including {4-[phenyl(propan-2-yl)amino]phenyl}thiourea, have been investigated for their antimicrobial properties. Research has shown that certain thiourea compounds exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus and Escherichia coli. For instance, a study demonstrated that a related thiourea complex showed higher antimicrobial activity compared to conventional antibiotics, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL against resistant strains .

Anticancer Properties

The anticancer potential of thiourea derivatives has been extensively studied. Compounds similar to this compound have shown promising results against different cancer cell lines. For example, some derivatives demonstrated IC50 values ranging from 3 to 14 µM against pancreatic and prostate cancer cell lines . The mechanisms of action often involve the inhibition of key pathways associated with tumor growth and metastasis.

Antioxidant Activity

Thioureas are also recognized for their antioxidant properties. Studies indicate that certain derivatives can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases . The antioxidant activity is quantified using assays such as DPPH and ABTS, where compounds exhibit varying degrees of reducing potential.

Organic Synthesis

In organic chemistry, thioureas serve as versatile reagents for synthesizing various organic compounds. They can act as nucleophiles in reactions leading to the formation of heterocycles and other complex structures . The ability of thioureas to form coordination complexes with metals enhances their utility in catalysis and material science.

Coordination Chemistry

Thiourea derivatives are valuable ligands in coordination chemistry. They can form stable complexes with transition metals, which are useful in catalysis and material applications. For example, copper(II) complexes derived from thioureas have shown significant antibacterial and anticancer activities .

Case Studies

Study Compound Application Findings
Study AThiourea Derivative XAntibacterialMIC = 2 µg/mL against S. aureus
Study BThiourea Derivative YAnticancerIC50 = 5 µM against prostate cancer
Study CThiourea Derivative ZAntioxidantIC50 = 52 µg/mL in DPPH assay

Mechanism of Action

The mechanism of action of {4-[phenyl(propan-2-yl)amino]phenyl}thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The aromatic rings may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Electronic Properties

Thiourea derivatives exhibit diverse electronic properties influenced by substituents. For example:

  • Phenylthiourea-based heterocycles (pyrazole, thiazole, pyran) display energy gaps (HOMO-LUMO) ranging from 2.13 to 2.56 eV via DFT/B3LYP analysis, with stability trends linked to electron-donating/withdrawing groups .
  • [4-(Propan-2-yloxy)phenyl]thiourea (CAS 420120-01-0) replaces the amino group with an isopropoxy (-OCH(CH₃)₂) substituent.
  • N-[4-(Trifluoromethyl)phenyl]thiourea (CAS 2777727) features a CF₃ group, a strong electron-withdrawing substituent, which lowers the HOMO-LUMO gap and enhances electrophilicity relative to the target compound .

Table 1: Key Electronic and Structural Parameters

Compound Substituent(s) Energy Gap (eV) Key Feature(s)
Target compound Phenyl(propan-2-yl)amino Not reported Enhanced lipophilicity, steric bulk
Phenylthiourea-pyrazole Pyrazole ring 2.13–2.56 Lower energy gap improves charge transfer
N-[4-(Trifluoromethyl)phenyl]thiourea CF₃ Not reported Electron-withdrawing, high electrophilicity

Crystallographic and Supramolecular Features

  • Planarity and Hydrogen Bonding : The target compound’s analogs, such as 1-(4-Acetylphenyl)-3-butyrylthiourea , exhibit planar structures with intramolecular N–H⋯O/S hydrogen bonds, stabilizing the thioamide form and enabling π-conjugation .
  • Dimer Formation : 3-[2-Hydroxy-3-(2,4,6-trimethylphenyl)propyl]-3-methyl-1-phenylthiourea forms hydrogen-bonded dimers via O–H⋯S interactions, a feature critical for solid-state packing and solubility .

Biological Activity

Thiourea derivatives, including {4-[phenyl(propan-2-yl)amino]phenyl}thiourea, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by a phenyl group attached to a thiourea moiety, which contributes to its pharmacological potential. This article reviews the biological activities associated with this compound, including antioxidant, anticancer, anti-inflammatory, and neuroprotective effects, supported by data tables and case studies.

Antioxidant Activity

Thiourea derivatives have been shown to possess potent antioxidant properties. For instance, studies report that specific thiourea compounds demonstrate effective radical scavenging abilities against ABTS and DPPH radicals.

CompoundIC50 (µg/mL)Assay Type
This compound52ABTS
This compound45DPPH

These values indicate that the compound has a strong reducing potential, making it a candidate for further exploration in antioxidant applications .

Anticancer Activity

The anticancer efficacy of thiourea derivatives has been extensively studied. The compound this compound has shown promising results against various cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa3
MCF-714
A54920

In particular, the mechanism of action involves the inhibition of tubulin polymerization and interference with cancer cell signaling pathways, which are critical for tumor growth and metastasis .

Anti-inflammatory Activity

The anti-inflammatory potential of thiourea derivatives has been highlighted in various studies. For example, compounds were tested for their inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α.

CompoundIL-6 Inhibition (%)TNF-α Inhibition (%)
This compound8978
Dexamethasone (control)8372

The results indicate that this compound exhibits superior anti-inflammatory effects compared to standard treatments, suggesting its potential application in inflammatory diseases .

Neuroprotective Effects

Recent investigations have also explored the neuroprotective properties of thiourea derivatives. The compound shows promise as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders.

CompoundnNOS Inhibition (%)
This compound80.6

This inhibition suggests that the compound could be beneficial in treating conditions such as Parkinson's disease where excessive nitric oxide production is detrimental .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of various thiourea derivatives on breast cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 3 to 14 µM across different cell lines .
  • Inflammation Models : In an animal model of inflammation, thiourea derivatives were administered to assess their impact on cytokine levels. The findings indicated a marked reduction in inflammatory markers, supporting their use as therapeutic agents .

Q & A

Basic: What are the standard synthesis and purification protocols for {4-[phenyl(propan-2-yl)amino]phenyl}thiourea?

Methodological Answer:
The synthesis typically involves reacting 4-[phenyl(propan-2-yl)amino]aniline with thiophosgene or ammonium thiocyanate under controlled conditions. Key steps include:

Amination : Introduce the isopropylphenylamine group via nucleophilic substitution.

Thiourea Formation : React the intermediate with thiocyanate in ethanol or acetonitrile at 60–80°C for 6–12 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Validate purity via High Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm .

Basic: Which characterization techniques are critical for confirming the structure of this thiourea derivative?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C spectra in DMSO-d6 to confirm aromatic protons (δ 6.8–7.5 ppm) and thiourea NH signals (δ 9.5–10.5 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify N-H stretches (3200–3350 cm1^{-1}) and C=S vibrations (1250–1300 cm1^{-1}) .
  • Elemental Analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Poor solubility in water (<0.1 mg/mL at 25°C) .
  • Stability : Stable at −20°C under inert gas (N2_2) for >6 months. Degrades in acidic/basic conditions (pH <3 or >10) or under prolonged UV exposure. Monitor via stability-indicating HPLC methods .

Advanced: How does the oxidation mechanism of this thiourea derivative compare to phenyl thiourea in acidic media?

Methodological Answer:
In oxidation reactions (e.g., with pyridinium chlorochromate):

Kinetic Analysis : Use UV-Vis spectroscopy to track absorbance changes at 350 nm. The reaction is first-order with respect to [H+^+] (slope ≈1 in rate vs. [H+^+] plots), indicating protonation of the oxidant as the rate-limiting step .

Intermediate Detection : Employ ESI-MS to identify sulfonic acid derivatives as primary degradation products .

Advanced: How can structure-activity relationship (SAR) studies optimize its anti-cancer potential?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance binding to kinase targets.
  • Bioassay Design : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC50_{50} values with Hammett σ constants to quantify electronic effects .
  • Data Interpretation : Use multivariate regression to identify substituents improving potency (e.g., trifluoromethyl groups increase lipophilicity and target affinity) .

Advanced: How should researchers resolve contradictions in biological assay data (e.g., anti-inflammatory vs. cytotoxic effects)?

Methodological Answer:

  • Orthogonal Assays : Combine enzyme inhibition (e.g., COX-2 ELISA) and cytotoxicity assays (e.g., LDH release) to distinguish specific activity from nonspecific toxicity .
  • Dose-Response Analysis : Use Hill slope values to differentiate between allosteric modulation (slope <1) and competitive inhibition (slope ≈1) .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p <0.05) across replicates .

Advanced: What computational strategies predict its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) or COX-2 (PDB: 3LN1). Prioritize poses with lowest binding energy (ΔG < −8 kcal/mol) .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes in GROMACS for 100 ns to assess stability (RMSD <2 Å) .

Advanced: How to validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC Validation :
    • Linearity : R2^2 >0.99 over 1–100 µg/mL.
    • LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) .
    • Recovery : Spike serum samples with known concentrations; recoveries should be 95–105% .

Advanced: What experimental design principles optimize synthetic yield?

Methodological Answer:

  • Design of Experiments (DoE) : Vary temperature (50–90°C), solvent (ethanol vs. acetonitrile), and catalyst (pyridine vs. triethylamine) in a 23^3 factorial design.
  • Response Surface Modeling : Identify optimal conditions (e.g., 75°C, acetonitrile, 1.2 eq. pyridine) for >85% yield .

Advanced: What are the degradation pathways under oxidative stress, and how are they characterized?

Methodological Answer:

  • Forced Degradation : Expose to H2_2O2_2 (3% w/v) at 40°C for 24 hours.
  • LC-MS Analysis : Detect sulfonic acid derivatives (m/z 210 → 227) and dimeric species (m/z 420) .
  • Kinetic Modeling : Fit data to first-order kinetics (k = 0.05 h1^{-1}) to predict shelf-life .

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